1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1316222-44-2
VCID: VC2939652
InChI: InChI=1S/C7H13NO4S/c1-2-13(11,12)8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
SMILES: CCS(=O)(=O)N1CCC(C1)C(=O)O
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

CAS No.: 1316222-44-2

Cat. No.: VC2939652

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid - 1316222-44-2

Specification

CAS No. 1316222-44-2
Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
IUPAC Name 1-ethylsulfonylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO4S/c1-2-13(11,12)8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Standard InChI Key MRLYGGDJGQZKLO-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCC(C1)C(=O)O
Canonical SMILES CCS(=O)(=O)N1CCC(C1)C(=O)O

Introduction

Chemical Structure and Properties

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted with both a carboxylic acid group and an ethanesulfonyl moiety. The pyrrolidine core provides a rigid scaffold that positions functional groups in specific spatial arrangements, contributing to its potential biological activities. The compound's structural features classify it as both an amino acid derivative, due to the presence of an amino group and a carboxylic acid group, and a sulfonic acid derivative because of the ethanesulfonyl component.

Basic Chemical Information

The following table summarizes the key chemical properties of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid:

PropertyValue
CAS Number1316222-44-2
Molecular FormulaC7H13NO4S
Molecular Weight207.25 g/mol
IUPAC Name1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
ClassificationPyrrolidine derivative, Amino acid derivative, Sulfonic acid derivative

Structural Features

The structure of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid consists of several key functional groups:

  • A five-membered pyrrolidine ring containing a nitrogen atom

  • A carboxylic acid group (-COOH) attached to the carbon at position 3 of the pyrrolidine ring

  • An ethanesulfonyl group (-SO2CH2CH3) attached to the nitrogen of the pyrrolidine ring

These structural elements contribute to the compound's reactivity patterns and potential for forming interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid typically involves multi-step chemical reactions. While specific synthetic routes may vary, common approaches focus on building the pyrrolidine core with appropriately positioned functional groups.

General Synthetic Approaches

One potential synthetic route begins with 2-aminobutanoic acid as a starting material, followed by a series of alkylation and oxidation steps to yield the desired pyrrolidine derivative. The final compound is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Asymmetric Synthesis

For structurally related compounds, asymmetric Michael addition reactions have proven valuable in synthesizing pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity. Research has demonstrated that organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can be employed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. For example, this approach has been used to obtain 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess in just two steps .

Chemical Reactions and Applications

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid can participate in a variety of chemical reactions typical for compounds containing carboxylic acids and amines.

Esterification

The carboxylic acid group can undergo esterification reactions, typically performed under acidic conditions using sulfuric acid as a catalyst.

Amide Formation

The carboxylic acid moiety can react with amines to form amide bonds, which is particularly relevant for the synthesis of peptide-like structures and pharmaceutical intermediates.

Sulfonamide Chemistry

The ethanesulfonyl group may participate in various transformations typical of sulfonamides, contributing to the compound's versatility in chemical synthesis.

Applications in Medicinal Chemistry

Research indicates that derivatives of pyrrolidine-3-carboxylic acids are significant in the development of drugs for central nervous system disorders and other therapeutic areas. The compound's potential biological activities make it a valuable intermediate in pharmaceutical synthesis.

Pyrrolidine-3-carboxylic acid derivatives have been investigated as potential:

  • Endothelin receptor antagonists with applications in cardiovascular disease

  • Central nervous system disorder treatments

  • Building blocks for more complex bioactive molecules

Analytical Techniques and Characterization

Various analytical techniques are employed to confirm the structure and purity of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, is essential for structure confirmation. For pyrrolidine derivatives, distinctive patterns can be observed for the pyrrolidine ring protons, the ethanesulfonyl group, and the carboxylic acid moiety.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups through characteristic absorption bands:

  • Carboxylic acid O-H stretching (broad band, approximately 3000-2500 cm-1)

  • C=O stretching (approximately 1700-1730 cm-1)

  • Sulfonyl group S=O stretching (approximately 1350-1150 cm-1)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid and monitor reactions during its synthesis.

Structure-Activity Relationships and Biological Activity

Understanding the structure-activity relationships (SAR) of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid and related compounds provides valuable insights into their potential biological effects.

Related Pyrrolidine Derivatives

Research on related compounds has revealed important SAR patterns. For instance, pyrrolidine-3-carboxylic acid derivatives have been developed as endothelin receptor antagonists. Studies have shown that modifications to the substituents can significantly impact receptor binding profiles .

When comparing pyrrolidine-3-carboxylic acid derivatives as endothelin antagonists, researchers found that replacing a p-anisyl group with an n-pentyl group in one compound resulted in a substantially increased ETB/ETA activity ratio, though with decreased ETA affinity. The balance of these receptor-binding profiles is crucial for determining the therapeutic potential of these compounds .

Comparison with N-(Ethanesulfonyl)pyrrolidine-3-carboxamide

The structurally related compound N-(Ethanesulfonyl)pyrrolidine-3-carboxamide has been investigated for its pharmacological properties, particularly as a JAK-1 inhibitor with potential applications in treating autoimmune disorders. This compound shares the pyrrolidine core and ethanesulfonyl moiety but contains a carboxamide group instead of a carboxylic acid.

Property1-Ethanesulfonyl-pyrrolidine-3-carboxylic acidN-(Ethanesulfonyl)pyrrolidine-3-carboxamide
Molecular FormulaC7H13NO4SC7H14N2O3S
Molecular Weight207.25 g/mol206.27 g/mol
Functional GroupCarboxylic acidCarboxamide
Potential ApplicationCNS disorder treatmentsJAK-1 inhibitor for autoimmune disorders

The slight structural difference between these compounds highlights how minor modifications can significantly alter biological activity, underscoring the importance of careful structural design in medicinal chemistry .

Comparative Analysis with Other Pyrrolidine Derivatives

The structural diversity within the pyrrolidine-3-carboxylic acid family of compounds provides a rich landscape for medicinal chemistry exploration.

Comparison with Substituted Pyrrolidine-3-carboxylic Acids

Different substitution patterns on the pyrrolidine ring can significantly alter the biological activity of these compounds. For example, 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted with a carboxylic acid group and a 3,5-dimethoxyphenyl group, which may enhance its unique chemical properties and biological activities compared to 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid.

Stereochemical Considerations

The stereochemistry of pyrrolidine-3-carboxylic acid derivatives significantly impacts their biological activity. For instance, in the synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions, researchers achieved 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess, demonstrating the importance of stereochemical control in these compounds .

Future Research Directions

The versatility of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid and related compounds suggests several promising avenues for future research.

Development of Novel Therapeutic Agents

Given the potential applications in central nervous system disorders and other therapeutic areas, further exploration of structure-activity relationships could lead to the development of novel drug candidates with enhanced efficacy and selectivity.

Optimization of Synthesis Methods

Research into more efficient and environmentally friendly synthetic routes for 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid and related compounds could enhance their accessibility for pharmaceutical research and development.

Exploration of New Biological Targets

Investigation of the interactions between 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid derivatives and various biological targets could reveal new therapeutic applications beyond those currently known.

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